molecular formula C12H18O3 B3053638 (3,3,3-Trimethoxypropyl)benzene CAS No. 54917-78-1

(3,3,3-Trimethoxypropyl)benzene

Cat. No.: B3053638
CAS No.: 54917-78-1
M. Wt: 210.27 g/mol
InChI Key: BMAONYUMXZEVJB-UHFFFAOYSA-N
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Description

(3,3,3-Trimethoxypropyl)benzene is an organic compound characterized by a benzene ring substituted with a 3,3,3-trimethoxypropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,3,3-Trimethoxypropyl)benzene typically involves the alkylation of benzene with 3,3,3-trimethoxypropyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst. The general reaction scheme is as follows:

C6H6+ClCH2CH2CH2(OCH3)3AlCl3C6H5CH2CH2CH2(OCH3)3+HCl\text{C}_6\text{H}_6 + \text{ClCH}_2\text{CH}_2\text{CH}_2(\text{OCH}_3)_3 \xrightarrow{\text{AlCl}_3} \text{C}_6\text{H}_5\text{CH}_2\text{CH}_2\text{CH}_2(\text{OCH}_3)_3 + \text{HCl} C6​H6​+ClCH2​CH2​CH2​(OCH3​)3​AlCl3​​C6​H5​CH2​CH2​CH2​(OCH3​)3​+HCl

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and minimize by-products. Continuous flow reactors and advanced purification techniques such as distillation and chromatography are often employed to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(3,3,3-Trimethoxypropyl)benzene can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The benzene ring can be hydrogenated to form cyclohexane derivatives.

    Substitution: Electrophilic aromatic substitution reactions can occur, where the benzene ring is substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) in the presence of a palladium or platinum catalyst is typically used.

    Substitution: Halogenation can be achieved using halogens (Cl2, Br2) in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of (3,3,3-trimethoxypropyl)benzaldehyde or (3,3,3-trimethoxypropyl)benzoic acid.

    Reduction: Formation of (3,3,3-trimethoxypropyl)cyclohexane.

    Substitution: Formation of halogenated derivatives such as (3,3,3-trimethoxypropyl)chlorobenzene.

Scientific Research Applications

(3,3,3-Trimethoxypropyl)benzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3,3,3-Trimethoxypropyl)benzene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The methoxy groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    (3,3,3-Trimethoxypropyl)cyclohexane: Similar structure but with a cyclohexane ring instead of a benzene ring.

    (3,3,3-Trimethoxypropyl)chlorobenzene: A halogenated derivative with a chlorine atom on the benzene ring.

    (3,3,3-Trimethoxypropyl)benzoic acid: An oxidized form with a carboxylic acid group.

Uniqueness

(3,3,3-Trimethoxypropyl)benzene is unique due to the presence of three methoxy groups on the propyl chain, which can significantly influence its chemical reactivity and interactions with other molecules. This makes it a valuable compound for various synthetic and research applications.

Properties

IUPAC Name

3,3,3-trimethoxypropylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18O3/c1-13-12(14-2,15-3)10-9-11-7-5-4-6-8-11/h4-8H,9-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMAONYUMXZEVJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CCC1=CC=CC=C1)(OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80615590
Record name (3,3,3-Trimethoxypropyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80615590
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54917-78-1
Record name (3,3,3-Trimethoxypropyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80615590
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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